Preferential Inhibition of Myeloperoxidase (MPO) by 2'-Iodo-2-(2-methoxyphenyl)acetophenone
2'-Iodo-2-(2-methoxyphenyl)acetophenone demonstrates a notable inhibitory activity against human myeloperoxidase (MPO), a key enzyme in inflammatory processes and cardiovascular disease. In a standardized recombinant human MPO inhibition assay, this compound achieved an IC50 value of 159 nM [1]. This level of potency is a specific feature of the ortho-iodo ortho-methoxy configuration and is not observed in non-iodinated or para-substituted analogs, which are largely inactive or significantly less potent against this target, highlighting a class-level differentiation.
| Evidence Dimension | MPO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | Non-iodinated analogs (e.g., 2-(2-methoxyphenyl)acetophenone) and 4'-iodo analog (CAS 898784-93-5) are either inactive or show significantly reduced potency (>10 µM) in similar assays. |
| Quantified Difference | > 60-fold higher potency compared to baseline in-class compounds. |
| Conditions | Recombinant human MPO, 10 min incubation in presence of 120 mM NaCl, aminophenyl fluorescein-based assay. |
Why This Matters
For researchers focused on MPO-related pathologies, this compound provides a structurally distinct and potent chemical probe, whereas generic acetophenone analogs would fail to engage the target at comparable concentrations.
- [1] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720). Affinity Data for Myeloperoxidase. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
